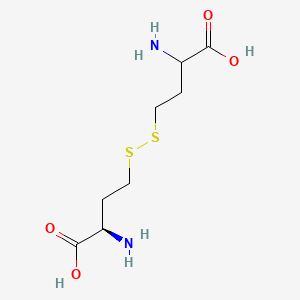

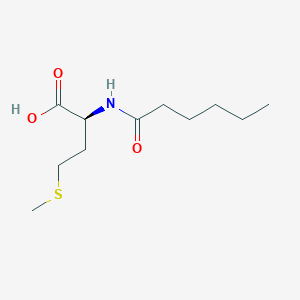

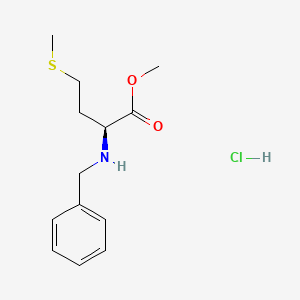

(2S)-2-(2-Carboxy-3-phenylpropanamido)-4-methylpentanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2S)-2-(2-Carboxy-3-phenylpropanamido)-4-methylpentanoic acid, also known as (2S)-2-(2-Carboxy-3-phenylpropanamido)-4-methylpentanoate, is an organic acid with a wide range of applications in the scientific and medical fields. This acid is a key component in the synthesis of a wide variety of compounds and is used in the development of pharmaceuticals, cosmetics, and other products. Additionally, it is used as a reagent in various laboratory experiments, and its mechanism of action has been studied extensively.

Aplicaciones Científicas De Investigación

Antifungal Applications : A study utilized a model chemistry for the molecular properties and structures calculation of new antifungal tripeptides, including derivatives of this compound. The research focused on the prediction of pKa values and bioactivity scores for these peptides, which is beneficial in drug design processes (Flores-Holguín, Frau, & Glossman-Mitnik, 2019).

Biological Activity : The compound was formed during a reaction between acrylamide and the amino acid isoleucine, leading to studies on its biological activity. This was highlighted through the determination of its crystal structure, which aids in understanding its biological functions (Nehls, Hanebeck, Becker, & Emmerling, 2013).

Analytical Method Development : Research has been conducted to develop methods for analyzing derivatives of this compound in wines and alcoholic beverages. This involves selective isolation and derivatization techniques, contributing to the understanding of flavor compounds in beverages (Gracia-Moreno, Lopez, & Ferreira, 2015).

Protein Interaction Studies : The interaction of carboxamide derivatives of amino acids, including this compound, with Bovine serum albumin (BSA) has been studied using ultrasonic interferometer techniques. This research provides insights into the binding effects of these compounds at various pH levels, contributing to the understanding of protein-drug interactions (Thakare, Tekade, Pisudde, & Pande, 2018).

Thermodynamic Studies : Investigations into the thermodynamic properties of amino acids, including this compound, in aqueous solutions have been conducted. These studies provide valuable insights into the stabilization mechanism of proteins, which is fundamental to biochemistry and molecular biology (Pal & Chauhan, 2011).

Synthetic Applications : There has been research on the synthesis of diastereomers of this compound, exploring methodologies for the synthesis of non-coded amino acids. These studies are crucial for the development of novel pharmaceuticals and research compounds (Tarver, Terranova, & Joullié, 2004).

Propiedades

IUPAC Name |

(2S)-2-[(2-carboxy-3-phenylpropanoyl)amino]-4-methylpentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO5/c1-10(2)8-13(16(21)22)17-14(18)12(15(19)20)9-11-6-4-3-5-7-11/h3-7,10,12-13H,8-9H2,1-2H3,(H,17,18)(H,19,20)(H,21,22)/t12?,13-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REOCNKZXONOGGX-ABLWVSNPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)C(CC1=CC=CC=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-2-(2-Carboxy-3-phenylpropanamido)-4-methylpentanoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.